(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is a complex organic compound characterized by the presence of bromine, sulfonyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base to form the sulfonyl intermediate.
Coupling with the nitrile precursor: The sulfonyl intermediate is then coupled with a nitrile precursor under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Similar in having a bromine atom and aromatic ring but differs in other functional groups.
4-Bromo-2-fluoroaniline: Shares the bromine and aromatic ring but has an amine group instead of sulfonyl and nitrile groups.
Properties
IUPAC Name |
(Z)-2-(4-bromophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHDCXFJOGAWNY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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